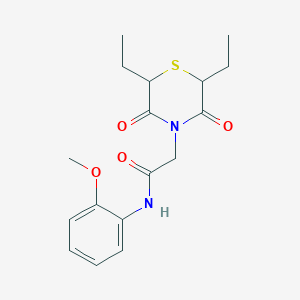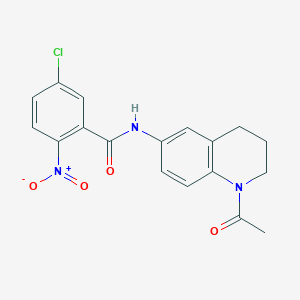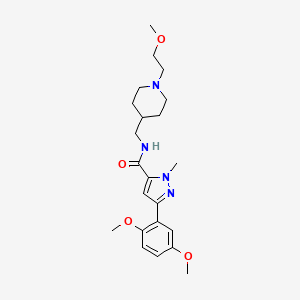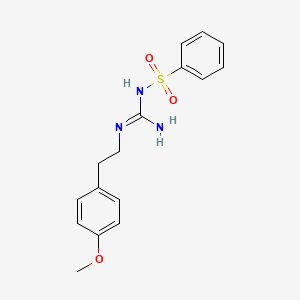![molecular formula C12H15N5O2S2 B2570030 3-methyl-7-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 869073-65-4](/img/structure/B2570030.png)
3-methyl-7-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Methyl-7-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” is a versatile chemical compound used in diverse scientific research applications. It belongs to the class of 1,3,4-thiadiazoles, which are well-known heterocyclic nuclei and are integral features of a variety of natural products and medicinal agents .
Molecular Structure Analysis
The molecular structure of this compound, as per its IUPAC name, includes a 1,3,4-thiadiazole nucleus, which is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . The specific structure details for this compound are not provided in the retrieved sources.Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-7-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” are not detailed in the retrieved sources .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Activities
Compounds containing the 1,3,4-thiadiazole and 1,2,4-triazine moieties, similar to the queried compound, have been synthesized using microwave-assisted techniques. These compounds have shown notable antimicrobial, antilipase, and antiurease activities, indicating potential applications in medical and pharmaceutical research (Başoğlu et al., 2013).
Antimicrobial Agent Synthesis
Novel triazines based on substituted piperazines and piperidines incorporating a 1,3,5-triazine moiety have been synthesized. These compounds have displayed significant antimicrobial activity against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents (Patel et al., 2012).
Fungicidal Activity
Research on 1,2,4-triazole and 1,3,4-thiadiazole derivatives, which are structurally related to the queried compound, has revealed their fungicidal properties. This suggests the potential application of similar compounds in agriculture or antifungal therapies (El-Telbani et al., 2007).
Pharma Market Reflection
Compounds containing the 1,2,4-triazole and 1,3,4-thiadiazole units, similar to the queried compound, have been identified in patents reflecting the pharma market. These compounds are utilized for various therapeutic purposes, including treatment of migraines (Habernickel, 2001).
Antimicrobial Thiazolidinone Derivatives
Thiazolidinone derivatives with structures akin to the queried compound have been synthesized and evaluated for their antimicrobial activity. These compounds have shown efficacy against a range of bacteria and fungi (Patel et al., 2012).
Synthesis of Novel Thiazolidinones
New thiazolidinone derivatives have been synthesized, incorporating 1,3,5-triazine moieties, similar to the queried compound. These have been evaluated for their antimicrobial activity, demonstrating potential therapeutic applications (Patel et al., 2012).
Antibacterial Activities of Piperazine Derivatives
Novel piperazine derivatives, structurally related to the queried compound, have been synthesized and shown to have antibacterial activities. This indicates potential applications in developing new antibacterial agents (Qi, 2014).
Cyclization and Pharmacological Properties
Research involving the cyclization of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, which share structural similarities with the queried compound, has led to the discovery of compounds with various pharmacological properties, including effects on the central nervous system (Maliszewska-Guz et al., 2005).
Inhibition of Carbonic Anhydrase Isozymes
Compounds containing the 1,2,4-triazole and 1,3,4-thiadiazole units, akin to the queried compound, have been investigated as inhibitors of carbonic anhydrase isozymes. This research has implications in developing treatments for various diseases (Alafeefy et al., 2015).
Antitubercular Activity of Triazines
Triazines, structurally similar to the queried compound, have been synthesized and shown to possess antitubercular activity. This highlights their potential use in the treatment of tuberculosis (Kidwai et al., 1998).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methyl-7-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S2/c1-8-10(19)17-11(14-13-8)21-12(15-17)20-7-9(18)16-5-3-2-4-6-16/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJJUYDFXMIYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-benzoyl-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2569954.png)

![2-Chloro-N-[(6-methoxy-2,4-dimethylpyridin-3-yl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]acetamide](/img/structure/B2569957.png)



![(Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride](/img/structure/B2569965.png)



![3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2569970.png)
